

# m-PEG37-NHS ester molecular weight and structure

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Compound of Interest		
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An In-depth Technical Guide to m-PEG37-NHS Ester

This guide provides comprehensive technical information on **m-PEG37-NHS ester**, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics. It is designed for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and a visual representation of its application workflow.

### **Core Properties and Specifications**

**m-PEG37-NHS** ester is a high-purity reagent characterized by a long, hydrophilic polyethylene glycol (PEG) spacer, which enhances the solubility and stability of conjugated molecules.



Property	Value	Reference(s)
Molecular Weight	~1787.1 g/mol	[1][2][3][4][5]
Chemical Formula	C80H155NO41	
Purity	≥95%	_
CAS Number	174569-25-6	_
Structure	Methoxy-PEG(37)- Succinimidyl Ester	
Spacer Arm Length	112 atoms (~133.9 Å)	_
Reactivity	Reacts with primary amines (– NH <sub>2</sub> )	
Solubility	Soluble in DMSO, DMF, Acetonitrile	
Storage Conditions	-20°C, under inert atmosphere	_

### **Chemical Structure and Reactivity**

**m-PEG37-NHS ester** consists of a methoxy-terminated polyethylene glycol chain with 37 repeating ethylene glycol units. This PEG chain is covalently linked to an N-hydroxysuccinimide (NHS) ester at the other terminus. The NHS ester is a highly reactive group that specifically targets primary amines on biomolecules, such as the lysine residues on proteins or aminemodified oligonucleotides, to form stable, irreversible amide bonds. This reaction is most efficient in an aqueous medium at a pH range of 7.0 to 9.0.

### **Applications in Research and Drug Development**

The unique properties of **m-PEG37-NHS ester** make it a valuable tool in various biomedical applications:

PEGylation: The process of attaching PEG chains to proteins, peptides, or nanoparticles.
 This modification can enhance the therapeutic properties of biomolecules by increasing their



solubility, extending their circulatory half-life, and reducing their immunogenicity and aggregation propensity.

- PROTAC Linker: It serves as a flexible, hydrophilic linker in the synthesis of Proteolysis
  Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3
  ubiquitin ligase to a target protein, leading to its degradation by the proteasome.
- Surface Modification: It is used to modify the surfaces of materials like quantum dots and carbon nanotubes to make them water-soluble and biocompatible for imaging and diagnostic applications.
- Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be incorporated into ADCs to improve their pharmacokinetic and biodistribution properties.

### Experimental Protocol: Protein Labeling with m-PEG37-NHS Ester

This protocol provides a general procedure for the covalent conjugation of **m-PEG37-NHS ester** to a protein containing primary amines.

#### Materials:

- Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
- m-PEG37-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Desalting column or dialysis equipment for purification
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

#### Procedure:

- Reagent Preparation:
  - Equilibrate the vial of m-PEG37-NHS ester to room temperature before opening to prevent moisture condensation.



- Immediately before use, dissolve the required amount of m-PEG37-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Avoid preparing stock solutions for long-term storage as the NHS ester hydrolyzes in the presence of moisture.
- Prepare the protein solution in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

#### Conjugation Reaction:

- Add a calculated molar excess of the m-PEG37-NHS ester solution to the protein solution.
   A 20-fold molar excess is often used as a starting point for labeling antibodies. The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to maintain protein stability.
- Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

#### Purification:

- Remove the excess, unreacted m-PEG37-NHS ester and byproducts from the reaction mixture.
- This is typically achieved using a desalting column or through dialysis against the Conjugation Buffer.

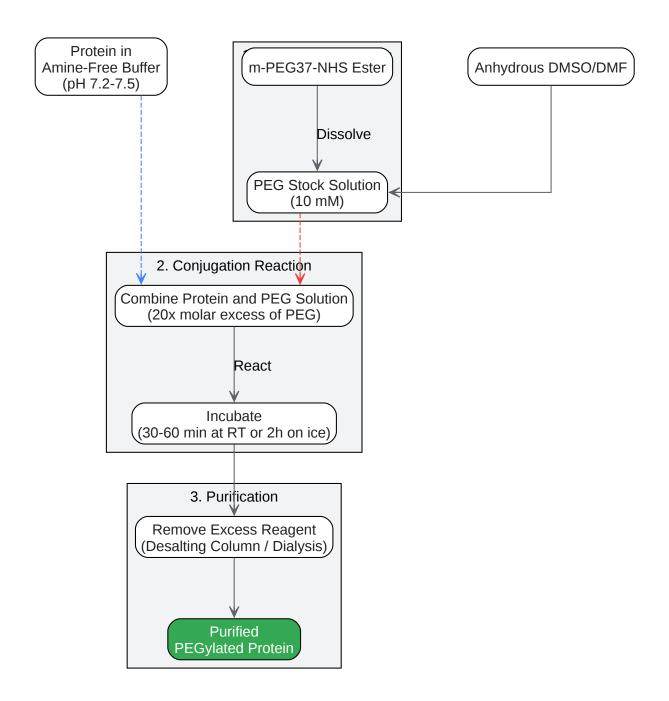
#### Characterization and Storage:

- Analyze the resulting PEGylated protein using methods such as SDS-PAGE to confirm the increase in molecular weight and SEC-HPLC to assess purity.
- Store the purified conjugate under conditions appropriate for the original protein.

### Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioconjugation experiment using **m-PEG37-NHS** ester.





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Caption: Experimental workflow for protein PEGylation.



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